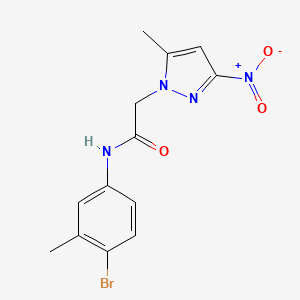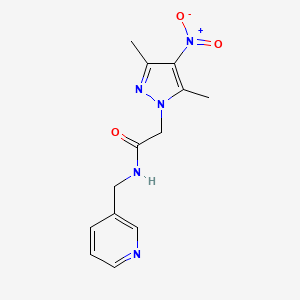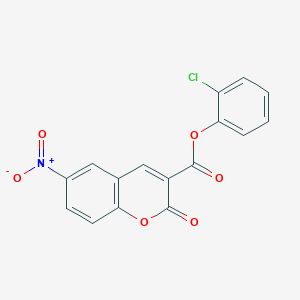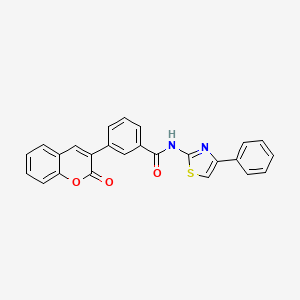
N-(4-bromo-3-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in repairing DNA damage, and their inhibition has shown promising results in cancer therapy.
Mecanismo De Acción
N-(4-bromo-3-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide selectively inhibits PARP enzymes, which are involved in DNA repair. When PARP enzymes are inhibited, cancer cells with defects in DNA repair pathways are unable to repair their DNA, leading to cell death. This mechanism is known as synthetic lethality.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have a potent anti-tumor effect in preclinical studies. It has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the effect of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments. It is highly potent and selective for PARP enzymes, making it an ideal tool for studying the role of PARP enzymes in DNA repair. However, its high potency also makes it difficult to work with, and it requires careful handling and storage.
List of
Direcciones Futuras
1. Combination therapy: N-(4-bromo-3-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has shown promising results in combination with other chemotherapeutic agents. Further studies are needed to identify the optimal combinations and dosing regimens.
2. Biomarker identification: N-(4-bromo-3-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to be effective in cancer cells with defects in DNA repair pathways. Further studies are needed to identify biomarkers that can predict response to N-(4-bromo-3-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide.
3. Clinical trials: N-(4-bromo-3-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has shown promising results in preclinical studies. Further clinical trials are needed to evaluate its safety and efficacy in humans.
4. Resistance mechanisms: Resistance to PARP inhibitors is a major challenge in cancer therapy. Further studies are needed to identify the mechanisms of resistance to N-(4-bromo-3-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide and develop strategies to overcome it.
5. Combination with immunotherapy: PARP inhibitors have been shown to enhance the effect of immunotherapy in preclinical studies. Further studies are needed to evaluate the combination of N-(4-bromo-3-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide with immunotherapy in clinical trials.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical studies as a single agent and in combination with other chemotherapeutic agents. It has been tested in various cancer types, including breast, ovarian, prostate, and lung cancer.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3/c1-8-5-10(3-4-11(8)14)15-13(19)7-17-9(2)6-12(16-17)18(20)21/h3-6H,7H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXASLNUNYSXWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Br)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B3606664.png)
![ethyl 2-{[(2,4-difluorophenyl)amino]carbonyl}-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3606670.png)
![N-{2-[4-(4-chloro-3-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3606682.png)
![2,5-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3606688.png)

![1-(1,3-benzodioxol-5-yl)-5-[(2H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B3606694.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3606705.png)
amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B3606717.png)
![2-chloro-N-[1-(2-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3606718.png)
![N-[2-(difluoromethoxy)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3606737.png)

![5,7-diphenyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3606760.png)
